1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Overview
Description
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as BHED, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHED is a synthetic compound that belongs to the class of carboxamides and has a molecular formula of C14H18N2O6.
Scientific Research Applications
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to enhance the transport of glucose across the blood-brain barrier, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been studied for its potential use in cancer research as a prodrug, which can be activated in cancer cells to release cytotoxic agents. Additionally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been investigated for its use in drug delivery systems due to its ability to increase the solubility of hydrophobic drugs.
Mechanism Of Action
The mechanism of action of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is not fully understood, but it is believed to enhance the transport of glucose across the blood-brain barrier by increasing the expression of glucose transporters. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been shown to increase the uptake of hydrophobic drugs by cells, which may be due to its ability to increase the solubility of these drugs.
Biochemical And Physiological Effects
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been shown to enhance glucose uptake in the brain, which may have implications for the treatment of neurodegenerative diseases. 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has also been shown to increase the solubility of hydrophobic drugs, which may improve their efficacy in drug delivery systems.
Advantages And Limitations For Lab Experiments
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has several advantages for use in lab experiments, including its ability to enhance glucose uptake in the brain and increase the solubility of hydrophobic drugs. However, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. One potential area of study is the use of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide in drug delivery systems, particularly for the delivery of hydrophobic drugs. Additionally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide may have potential applications in the treatment of neurodegenerative diseases, although further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Finally, 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide may have applications in the field of cancer research as a prodrug, although more research is needed to determine its efficacy in this area.
properties
IUPAC Name |
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-1-2-10(4-3-9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXJRBGZIXAZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940442 | |
Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
CAS RN |
18928-62-6 | |
Record name | N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18928-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-hydroxyethyl)terephthaldiamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(2-hydroxyethyl)terephthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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